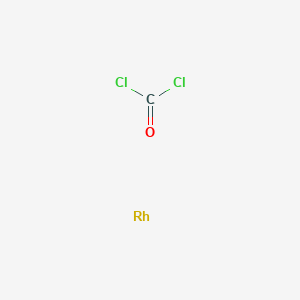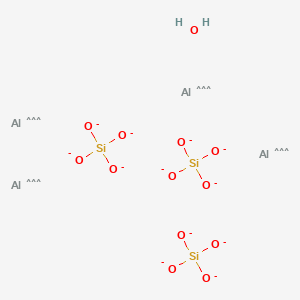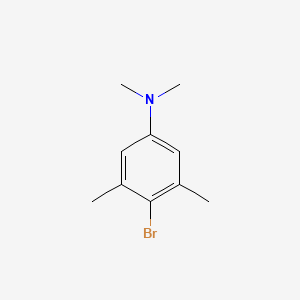
Chlorure de carbonyle de rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium carbonyl chloride is an organorhodium compound with the formula Rh2Cl2(CO)4 . It is a red-brown volatile solid that is soluble in nonpolar organic solvents . It is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis .
Synthesis Analysis
Rhodium carbonyl chloride is typically prepared by treating hydrated rhodium trichloride with flowing carbon monoxide . The idealized redox equation for this synthesis is:
Applications De Recherche Scientifique
Catalyse et catalyseurs à atome unique
Le chlorure de carbonyle de rhodium (Rh(CO)2Cl) a été étudié comme un catalyseur modèle à atome unique. Les chercheurs ont étudié sa structure lorsqu'il est adsorbé sur la TiO2(110) surface en utilisant la technique de l'onde stationnaire de rayons X à incidence normale . L'espèce adsorbée dominante reste non dissociée, le rhodium se liant au sommet de l'oxygène ponté et le chlore se trouvant près des ions titane pentacoordinés à la surface. De plus, une espèce dicarbonyle géminale minoritaire, formée par la scission de la liaison Rh-Cl, pont les ions oxygène, créant un site à haute symétrie.
Récupération efficace du rhodium à partir des catalyseurs usagés
Le rhodium est un métal précieux, en particulier dans les industries pétrochimiques. Les chercheurs ont exploré des méthodes de récupération efficaces pour les catalyseurs usagés de triphénylphosphine acétylacétonate de carbonyle de rhodium (ROPAC). La technologie microfluidique et l'impression 3D ont été utilisées pour concevoir des réacteurs à microcanaux pour la récupération du rhodium à partir de catalyseurs ROPAC désactivés . Les ions chlorures abondants présents dans le catalyseur jouent un rôle crucial dans ce processus.
Synthèse carbonylative d'hétérocycles
Les réactions de carbonylation catalysées par le rhodium sont essentielles pour la synthèse de composés hétérocycliques. Des recherches préliminaires indiquent que la propension à la formation de β-lactones dépend à la fois de facteurs stériques et électroniques . Le this compound peut servir de catalyseur dans ces réactions, conduisant à la formation de diverses structures hétérocycliques.
Mécanisme D'action
Rh2Cl2(CO)4\text{Rh}_2\text{Cl}_2(\text{CO})_4Rh2Cl2(CO)4
. It is a red-brown volatile solid that is soluble in nonpolar organic solvents .Target of Action
Rhodium carbonyl chloride is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis . It primarily targets the formation of these complexes, which can then interact with various organic compounds to facilitate chemical reactions .
Mode of Action
The molecule consists of two planar Rh(I) centers linked by two bridging chloride ligands and four CO ligands . It reacts with a variety of Lewis bases (:B) to form adducts
RhCl(CO)2:B\text{RhCl}(\text{CO})_2:BRhCl(CO)2:B
. This interaction with Lewis bases allows it to participate in a variety of chemical reactions.Biochemical Pathways
Rhodium carbonyl chloride is involved in various organic reactions such as Pauson-Khand reaction, allylic alkylations, rearrangement of strained rings, carbonylative ring expansion, carbonylative coupling of organometallics, hydroformylation, silylformylation, and cycloaddition reactions of alkenes, alkynes, and allenes . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds.
Pharmacokinetics
Its solubility in nonpolar organic solvents suggests that it may have good bioavailability in environments where these solvents are present .
Result of Action
The result of rhodium carbonyl chloride’s action is the facilitation of various chemical reactions. By forming adducts with Lewis bases, it can catalyze reactions that lead to the formation of complex organic compounds . This makes it a valuable tool in the field of organic synthesis.
Action Environment
The action of rhodium carbonyl chloride is influenced by environmental factors such as temperature and the presence of other chemical species. For example, its reaction with tetrahydrothiophene has been shown to be exothermic, with an enthalpy change of -31.8 kJ/mol . Additionally, the presence of other chemical species can influence the types of adducts it forms and the reactions it can catalyze .
Propriétés
IUPAC Name |
carbonyl dichloride;rhodium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2O.Rh/c2-1(3)4; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGFUTSPEKVFKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(Cl)Cl.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2ORh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-red or red solid; [Merck Index] Crystalline solid; [Sigma-Aldrich MSDS] |
Source


|
| Record name | Rhodium carbonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20567 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)



![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)



